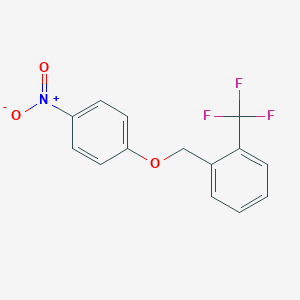![molecular formula C20H20FNO2 B275786 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical fields. It was originally developed as an immunosuppressant drug but has since shown promising results in treating multiple sclerosis (MS), cancer, and other autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol has been extensively studied for its potential therapeutic applications in various medical fields. In multiple sclerosis, 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol has been shown to reduce the frequency and severity of relapses, delay the progression of disability, and improve quality of life. In cancer, 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol has also been studied for its potential use in treating other autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol works by binding to sphingosine-1-phosphate (S1P) receptors, which are involved in various cellular processes such as cell migration, proliferation, and survival. By binding to these receptors, 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol prevents lymphocytes from leaving lymph nodes and entering the bloodstream, thereby reducing the number of immune cells that can attack the central nervous system in MS or the tumor cells in cancer.
Biochemical and Physiological Effects:
2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol has several biochemical and physiological effects, including reducing the number of circulating lymphocytes, increasing the number of regulatory T cells, and decreasing the production of pro-inflammatory cytokines. 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol also has an effect on the blood-brain barrier, which helps to prevent immune cells from entering the central nervous system in MS.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol in lab experiments is its specificity for S1P receptors, which allows for precise targeting of immune cells. However, 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol can also have off-target effects on other receptors, which can complicate data interpretation. Additionally, 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol has a short half-life in vivo, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol, including exploring its potential use in combination with other drugs for the treatment of MS and other autoimmune diseases, investigating its mechanisms of action in cancer and other diseases, and developing new formulations and delivery methods to improve its efficacy and reduce side effects. Additionally, further studies are needed to fully understand the long-term effects of 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol on the immune system and other organ systems.
Synthesemethoden
The synthesis of 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol involves several steps, including the reaction of 2-amino-2-methyl-1-propanol with 5-(2-fluorophenyl)-2-furaldehyde to form the intermediate compound, which is then reacted with phenylmagnesium bromide to obtain the final product. The synthesis of 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Eigenschaften
Molekularformel |
C20H20FNO2 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H20FNO2/c1-14(20(23)15-7-3-2-4-8-15)22-13-16-11-12-19(24-16)17-9-5-6-10-18(17)21/h2-12,14,20,22-23H,13H2,1H3 |
InChI-Schlüssel |
LLHIIAUCPXOGKE-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(O2)C3=CC=CC=C3F |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(O2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)

![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)
![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)

![2-[(4-Chlorophenyl)methoxy]pyridine](/img/structure/B275714.png)
![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275717.png)
![Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)
![Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275719.png)


